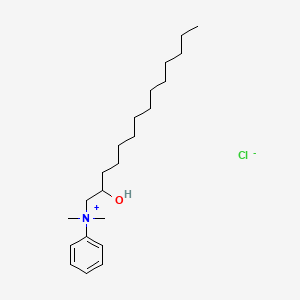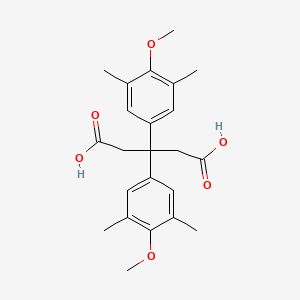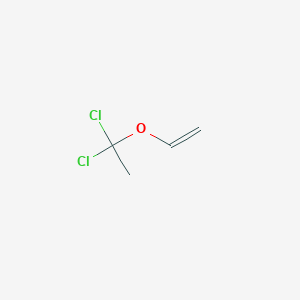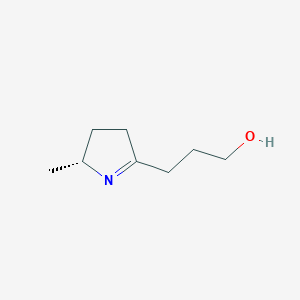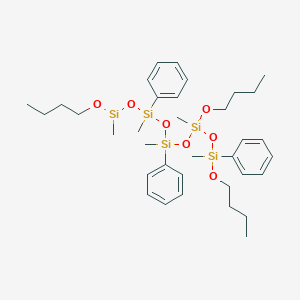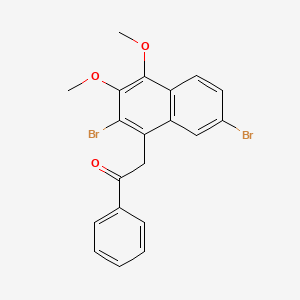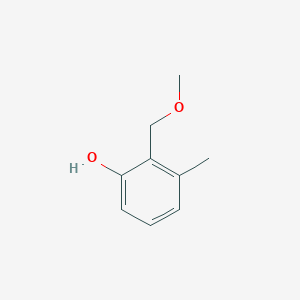![molecular formula C21H17N3O2 B14285797 1,2,4-Triazolidine-3,5-dione, 4-[3-(1-pyrenyl)propyl]- CAS No. 138615-27-7](/img/structure/B14285797.png)
1,2,4-Triazolidine-3,5-dione, 4-[3-(1-pyrenyl)propyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,4-Triazolidine-3,5-dione, 4-[3-(1-pyrenyl)propyl]-: is a chemical compound that belongs to the class of triazolidine-diones. This compound is characterized by the presence of a pyrene moiety attached to the triazolidine-dione ring through a propyl linker. The pyrene group is known for its strong fluorescence properties, making this compound of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,4-Triazolidine-3,5-dione, 4-[3-(1-pyrenyl)propyl]- typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazine with diethyl carbonate to form an intermediate, which is then reacted with pyrene-1-carboxaldehyde to introduce the pyrene moiety. The final cyclization step yields the desired triazolidine-dione compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Catalysts and solvents are carefully chosen to facilitate the reaction and minimize by-products.
化学反応の分析
Types of Reactions: 1,2,4-Triazolidine-3,5-dione, 4-[3-(1-pyrenyl)propyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The pyrene moiety can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrene-1,2,4-triazolidine-3,5-dione oxides, while substitution reactions can introduce various functional groups onto the pyrene moiety.
科学的研究の応用
Chemistry: In chemistry, 1,2,4-Triazolidine-3,5-dione, 4-[3-(1-pyrenyl)propyl]- is used as a fluorescent probe due to its strong fluorescence properties. It is employed in the study of molecular interactions and as a marker in various analytical techniques.
Biology: In biological research, this compound is used to label biomolecules, enabling the visualization of biological processes. Its fluorescence properties make it suitable for use in fluorescence microscopy and flow cytometry.
Medicine: In medicine, the compound is explored for its potential use in diagnostic imaging. Its ability to fluoresce under specific conditions allows for the detection of certain diseases and conditions.
Industry: In the industrial sector, 1,2,4-Triazolidine-3,5-dione, 4-[3-(1-pyrenyl)propyl]- is used in the development of fluorescent dyes and materials. It is also used in the production of sensors and other analytical devices.
作用機序
The mechanism of action of 1,2,4-Triazolidine-3,5-dione, 4-[3-(1-pyrenyl)propyl]- involves its interaction with specific molecular targets. The pyrene moiety interacts with aromatic systems through π-π stacking interactions, while the triazolidine-dione ring can form hydrogen bonds with various functional groups. These interactions enable the compound to bind to specific targets, facilitating its use in various applications.
類似化合物との比較
4-Phenyl-1,2,4-triazoline-3,5-dione: Known for its strong dienophilic properties and use in Diels-Alder reactions.
4-Methyl-1,2,4-triazolidine-3,5-dione: Used in the synthesis of prostaglandin analogues.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: Known for their diverse pharmacological activities.
Uniqueness: 1,2,4-Triazolidine-3,5-dione, 4-[3-(1-pyrenyl)propyl]- is unique due to the presence of the pyrene moiety, which imparts strong fluorescence properties. This makes it particularly valuable in applications requiring fluorescent labeling and detection.
特性
CAS番号 |
138615-27-7 |
|---|---|
分子式 |
C21H17N3O2 |
分子量 |
343.4 g/mol |
IUPAC名 |
4-(3-pyren-1-ylpropyl)-1,2,4-triazolidine-3,5-dione |
InChI |
InChI=1S/C21H17N3O2/c25-20-22-23-21(26)24(20)12-2-5-13-6-7-16-9-8-14-3-1-4-15-10-11-17(13)19(16)18(14)15/h1,3-4,6-11H,2,5,12H2,(H,22,25)(H,23,26) |
InChIキー |
SXOXPHPVNRWMGR-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCCN5C(=O)NNC5=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Pyrrolo[3,4-c]pyrrole-1,4-dione, 2,5-dihydro-2-methyl-3,6-diphenyl-](/img/structure/B14285719.png)
![3-[(3R,6S)-3,6-dimethyl-6-(8-phenyloctyl)dioxan-3-yl]propanoic Acid](/img/structure/B14285735.png)
![[(2-Methylpropanoyl)oxy]methyl butanoate](/img/structure/B14285749.png)

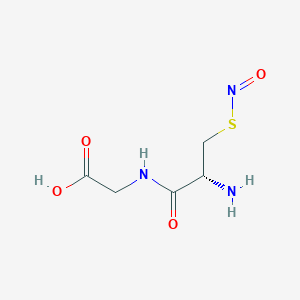
![Spiro[2H-indole-2,2'-piperidin]-6'-one, 1,3-dihydro-1,3,3-trimethyl-](/img/structure/B14285761.png)
